molecular formula C8H11NO2 B596152 (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid CAS No. 199918-49-5

(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid

Cat. No. B596152
M. Wt: 153.181
InChI Key: YOBBRBOMLUMFMP-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid, also known as (2S)-1-propargylpyrrolidine-2-carboxylic acid, is an important organic compound that has been widely studied in recent years due to its potential applications in a variety of fields. This compound is a derivative of pyrrolidine, a five-member heterocyclic compound containing nitrogen, and is composed of two carboxylic acid groups and one propargyl group. It is a chiral compound, and can exist in either the R- or S-enantiomeric form.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound has been utilized in the synthesis of novel heterocyclic systems, such as the alkylation of 2-sulfanylpyridine-3-carboxylic acid, leading to derivatives that participate in further reactions to form complex heterocyclic structures like thiazolo[3,2-a]pyridinium systems (Kalita et al., 2019). This demonstrates its role in advancing synthetic methodologies for creating pharmacologically relevant compounds.

Pharmaceutical Development

In pharmaceutical research, the compound has shown potential in the design and synthesis of drug candidates. For example, it has been involved in the development of influenza neuraminidase inhibitors (Wang et al., 2001), showcasing its relevance in creating treatments for viral infections. Additionally, its derivatives have been synthesized for incorporation into beta-peptide oligomers, highlighting its use in developing new therapeutic agents with potential biomedical applications (Huck & Gellman, 2005).

Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound have been synthesized for the chiral derivatization of carboxylic acids, enhancing the enantiomeric separation efficiency in liquid chromatography–mass spectrometry (LC–MS/MS) analyses (Kuwabara et al., 2014). This application is crucial for the quantitative analysis of chiral compounds in pharmaceuticals and biological samples, demonstrating the compound's versatility and importance in improving analytical methodologies.

properties

IUPAC Name

(2S)-1-prop-2-ynylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h1,7H,3-6H2,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBBRBOMLUMFMP-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653102
Record name 1-Prop-2-yn-1-yl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid

CAS RN

199918-49-5
Record name 1-Prop-2-yn-1-yl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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